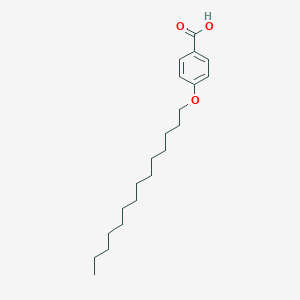
4-(Tetradecyloxy)benzoic acid
Cat. No. B091668
Key on ui cas rn:
15872-46-5
M. Wt: 334.5 g/mol
InChI Key: BMQJZPIGHPAOAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05231182
Procedure details


A mixture of 120 g of methyl p-(tetradecyloxy)benzoate, 57.96 g of potassium hydroxide, 1-liter of methyl alcohol, 400 ml of ethyl alcohol and 60 ml of water is refluxed for 4.5 hours. A solid is formed and the reaction mixture partitioned between dilute hydrochloric acid and chloroform with some warming. The organic layer is washed with warm dilute hydrochloric acid and dried. The filtrate is evaporated to a volume of 600 ml and an equal volume of hexanes added to form a solid which is dried to give 104 g of the desired product as a white solid, m.p. 94°-96° C.





Name
Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([O:15][C:16]1[CH:25]=[CH:24][C:19]([C:20]([O:22]C)=[O:21])=[CH:18][CH:17]=1)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH3:14].[OH-].[K+].CO.C(O)C>O>[CH2:1]([O:15][C:16]1[CH:17]=[CH:18][C:19]([C:20]([OH:22])=[O:21])=[CH:24][CH:25]=1)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH3:14] |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
120 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CCCCCCCCCCCCC)OC1=CC=C(C(=O)OC)C=C1
|
|
Name
|
|
|
Quantity
|
57.96 g
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[K+]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CO
|
|
Name
|
|
|
Quantity
|
400 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)O
|
|
Name
|
|
|
Quantity
|
60 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
is refluxed for 4.5 hours
|
|
Duration
|
4.5 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
A solid is formed
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the reaction mixture partitioned between dilute hydrochloric acid and chloroform with some warming
|
WASH
|
Type
|
WASH
|
|
Details
|
The organic layer is washed
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
with warm dilute hydrochloric acid
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The filtrate is evaporated to a volume of 600 ml
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
an equal volume of hexanes added
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to form a solid which
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
is dried
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(CCCCCCCCCCCCC)OC1=CC=C(C(=O)O)C=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 104 g | |
| YIELD: CALCULATEDPERCENTYIELD | 90.3% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
